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Introduction
AZD3965 is a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1), a key

protein involved in lactate transport across the cell membrane. In many cancer cells, including

lymphomas, there is a metabolic shift towards aerobic glycolysis, known as the Warburg effect,

which leads to increased production and efflux of lactate.[1] By blocking MCT1-mediated

lactate export, AZD3965 disrupts the metabolic equilibrium of cancer cells, leading to

intracellular lactate accumulation, feedback inhibition of glycolysis, and subsequent cytostatic

or cytotoxic effects.[1][2] Preclinical studies have demonstrated the potential of AZD3965 as a

therapeutic agent in lymphoma models, particularly in tumors with high MCT1 expression and

low or negligible expression of MCT4, another lactate transporter that can act as a resistance

mechanism.[2][3][4] This technical guide provides a comprehensive overview of the preclinical

data for AZD3965 in lymphoma, focusing on its mechanism of action, in vitro and in vivo

efficacy, and combination strategies.

Mechanism of Action: Targeting Lactate Transport
AZD3965 is a highly selective inhibitor of MCT1, with a binding affinity (pKi) of 8.8.[3] It also

shows activity against MCT2 but has significantly lower potency against MCT3 and MCT4.[3][5]

The primary mechanism of action of AZD3965 in lymphoma cells is the inhibition of lactate

efflux. This leads to a rapid accumulation of intracellular lactate, which in turn causes feedback

inhibition of glycolysis.[2][3] This metabolic disruption results in a profound cytostatic effect on
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lymphoma cell growth.[2][4] Furthermore, prolonged exposure to AZD3965 can lead to an

increased dependency on oxidative phosphorylation (OXPHOS) for cellular energy production.

[2]
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Figure 1: Mechanism of action of AZD3965 in lymphoma cells.

In Vitro Efficacy
The anti-proliferative activity of AZD3965 has been evaluated in a panel of diffuse large B-cell

lymphoma (DLBCL) and Burkitt lymphoma (BL) cell lines. The sensitivity to AZD3965 is

correlated with high MCT1 expression and low or undetectable MCT4 expression.
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Cell Line
Lymphoma
Subtype

GI50 (nM)
MCT1
Expression

MCT4
Expression

Raji
Burkitt

Lymphoma
<100 High Not Detected

CA46
Burkitt

Lymphoma
<100 High Not Detected

Daudi
Burkitt

Lymphoma
<100 High Not Detected

Farage DLBCL (GCB) <100 High Low

OCILY18 DLBCL (GCB) <100 High Low

Pfeiffer DLBCL (GCB) <100 High Low

Toledo DLBCL (GCB) <100 High Low

RIVA DLBCL (ABC) <100 High Low

WSU-DLCL-2 DLBCL >100 High High

HT DLBCL >100 High High

HBL-1 DLBCL >100 High High

Table 1: In Vitro Anti-proliferative Activity of AZD3965 in Lymphoma Cell Lines.[3][4] (GCB:

Germinal Center B-cell-like; ABC: Activated B-cell-like). Cell lines with a GI50 < 100 nM are

considered sensitive.

In Vivo Efficacy
The in vivo anti-tumor activity of AZD3965 has been demonstrated in xenograft models of

Burkitt lymphoma.

Monotherapy Studies
In a Raji Burkitt's lymphoma xenograft model, oral administration of AZD3965 resulted in a

significant, dose-dependent inhibition of tumor growth.[3][5] Treatment with AZD3965 also led

to a time-dependent accumulation of lactate within the tumors, confirming target engagement in
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vivo.[3][6] In the CA46 Burkitt lymphoma model, daily oral treatment with AZD3965 for 24 days

resulted in a 99% inhibition of tumor growth.[2]

Animal Model Treatment
Dosing
Schedule

Tumor Growth
Inhibition

Reference

Raji Xenograft AZD3965
100 mg/kg, p.o.,

daily
Significant [3]

CA46 Xenograft AZD3965 Not specified
99% after 24

days
[2]

Table 2: In Vivo Monotherapy Efficacy of AZD3965 in Burkitt Lymphoma Xenograft Models.

Combination Studies
The therapeutic potential of AZD3965 can be enhanced when used in combination with other

anti-cancer agents. In the Raji xenograft model, combining AZD3965 with doxorubicin or

rituximab, components of the standard R-CHOP regimen, resulted in enhanced tumor growth

inhibition compared to monotherapy.[3][5] Furthermore, based on the observation that

prolonged AZD3965 treatment increases reliance on oxidative phosphorylation, combining

AZD3965 with an inhibitor of mitochondrial complex I induced significant lymphoma cell death

in vitro and reduced tumor burden in vivo.[2]
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Figure 2: Combination strategies with AZD3965 in lymphoma.

Experimental Protocols
Cell Proliferation Assay

Cell Lines: A panel of human lymphoma cell lines were used.

Method: Cell proliferation was assessed using a standard MTS assay.

Procedure: Cells were seeded in 96-well plates and treated with a range of concentrations of

AZD3965 for 72 hours.

Data Analysis: The concentration of AZD3965 that inhibited cell growth by 50% (GI50) was

calculated.

In Vivo Xenograft Studies
Animal Model: Female severe combined immunodeficient (SCID) mice were used.

Tumor Implantation: Raji or CA46 Burkitt's lymphoma cells were implanted subcutaneously.

Treatment: When tumors reached a palpable size, mice were randomized into treatment and

control groups. AZD3965 was administered orally.

Efficacy Assessment: Tumor volume was measured regularly using calipers. At the end of

the study, tumors were excised and weighed.

Pharmacodynamic Analysis: Tumor and plasma samples were collected at various time

points after AZD3965 administration to measure lactate and drug concentrations.
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Figure 3: General workflow for in vivo xenograft studies.
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Conclusion
Preclinical studies provide a strong rationale for the clinical development of AZD3965 in

patients with relapsed or refractory lymphoma, particularly DLBCL and Burkitt lymphoma,

characterized by high MCT1 and low MCT4 expression. The selective inhibition of MCT1 by

AZD3965 effectively disrupts tumor cell metabolism, leading to potent anti-proliferative effects

both in vitro and in vivo. Furthermore, the potential for synergistic activity with standard-of-care

agents and other metabolic inhibitors highlights promising combination strategies to enhance

the therapeutic efficacy of AZD3965 in this patient population. Ongoing clinical trials will be

crucial in determining the safety and efficacy of this novel metabolic inhibitor in the treatment of

lymphoma.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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